L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt)
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Overview
Description
L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt) is a compound that combines L-cysteine and L-glutamic acid with a trifluoroacetate salt. This compound is a derivative of γ-L-glutamyl-L-cysteine, which is a dipeptide found in various organisms including animals, plants, fungi, and some bacteria . It plays a crucial role in the γ-glutamyl cycle and is a key intermediate in the biosynthesis of glutathione, an important antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt) typically involves the reaction of L-glutamic acid and L-cysteine in the presence of adenosine triphosphate (ATP) and the enzyme glutamate-cysteine ligase . The reaction conditions require a controlled environment with specific pH and temperature to ensure the formation of the γ-bond between the amino acids.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms like Saccharomyces cerevisiae . These microorganisms are optimized to produce high yields of the desired compound under controlled fermentation conditions.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its antioxidant properties.
Reduction: It can be reduced back to its thiol form, which is essential for its biological activity.
Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized forms of the compound, such as disulfides, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt) involves its role as a precursor to glutathione. It participates in the γ-glutamyl cycle, where it is converted to glutathione through the action of glutathione synthetase . Glutathione, in turn, exerts its effects by maintaining cellular redox balance, detoxifying reactive oxygen species, and regulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: The immediate precursor to glutathione, sharing similar properties and functions.
Glutathione (GSH): A tripeptide composed of L-glutamate, L-cysteine, and glycine, known for its antioxidant properties.
N-Acetylcysteine (NAC): A derivative of L-cysteine used as a mucolytic agent and antioxidant.
Uniqueness
L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt) is unique due to the presence of the trifluoroacetate group, which can enhance its stability and solubility in various applications . This makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPFIMTGPKLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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